5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
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Overview
Description
The compound “5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” is a synthetic organic molecule with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including an imidazole ring, a dioxoloquinoline core, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dioxoloquinoline core, the introduction of the imidazole ring, and the attachment of the carboxamide group. Typical reaction conditions may include:
Formation of the dioxoloquinoline core: This step may involve cyclization reactions under acidic or basic conditions.
Introduction of the imidazole ring: This could be achieved through nucleophilic substitution reactions.
Attachment of the carboxamide group: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group may be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups may be reduced to alcohols.
Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
This compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydroquinoline-7-carboxamide: Lacks the dioxolo group.
5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of the dioxolo group and the specific arrangement of functional groups make this compound unique. These structural features may confer specific properties, such as increased binding affinity to certain molecular targets or enhanced stability under physiological conditions.
Properties
Molecular Formula |
C24H29N5O5S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
5-ethyl-N-[(2S)-1-(3-imidazol-1-ylpropylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide |
InChI |
InChI=1S/C24H29N5O5S/c1-3-29-13-17(22(30)16-11-20-21(12-19(16)29)34-15-33-20)23(31)27-18(5-10-35-2)24(32)26-6-4-8-28-9-7-25-14-28/h7,9,11-14,18H,3-6,8,10,15H2,1-2H3,(H,26,32)(H,27,31)/t18-/m0/s1 |
InChI Key |
YFCKTKOMIGGGIC-SFHVURJKSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](CCSC)C(=O)NCCCN4C=CN=C4 |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(CCSC)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
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